molecular formula C23H29NO5 B2698427 Ethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 292853-34-0

Ethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No. B2698427
M. Wt: 399.487
InChI Key: OEFZXCXADXDMLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

A compound named “Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” has been synthesized as a side product of the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea .


Molecular Structure Analysis

The molecular structure of a similar compound, “2-[2-(2,4-Dimethoxy-phenyl)-vinyl]-1-ethyl-pyridinium iodide (DMPI)”, was confirmed by Single crystal X-ray diffraction and spectroscopic analysis .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It might be relevant to the synthesis of complex molecules like the one you mentioned.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been explored in the context of synthesis and crystal structures. The compound's synthesis and structure were detailed in a study which included similar hexahydroquinoline derivatives (Steiger, Li, Gates, & Natale, 2020). This type of research is crucial in understanding the compound's chemical properties and potential applications.

Calcium Channel Antagonistic Activity

Research has also focused on derivatives of ethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate for their calcium channel antagonistic activities. These studies involved the synthesis of new compounds and screening for calcium channel activity, particularly in relation to cardiovascular functions (Şimşek et al., 2006). Understanding these activities is important for developing potential therapeutic agents.

Myorelaxant Activity

The compound has also been studied for its myorelaxant activity, particularly in derivatives like methyl(ethyl) 4-(dichlorophenyl)-2,7-dimethyl-5-oxo-l,4,5,6,7,8-hexahydroquinoline-3-carboxylates. These studies are crucial in exploring potential applications in muscle relaxation and related therapeutic areas (Gündüz et al., 2008).

Antimycobacterial Activities

There is also research on the antimycobacterial activities of derivatives of this compound. Studies have synthesized various derivatives and evaluated them against Mycobacterium tuberculosis, showing moderate antimycobacterial activity with weak cytotoxicity (Baydar et al., 2017). This research is significant for the development of new antimycobacterial agents.

Safety And Hazards

The safety data sheets for related compounds such as “3,4-Dimethoxyphenethylamine” and “(3,4-Dimethoxyphenyl)acetonitrile” provide information on hazards, precautions, and first-aid measures .

properties

IUPAC Name

ethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-7-29-22(26)19-13(2)24-16-11-23(3,4)12-17(25)21(16)20(19)15-9-8-14(27-5)10-18(15)28-6/h8-10,20,24H,7,11-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFZXCXADXDMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)OC)OC)C(=O)CC(C2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Citations

For This Compound
2
Citations
T Demirci, B Çelik, Y Yıldız, S Eriş, M Arslan, F Sen… - RSC …, 2016 - pubs.rsc.org
Addressed herein, highly monodispersed PdRuNi nanoparticles furnished with graphene oxide (PdRuNi@GO NPs) were prepared as novel, stable, efficient and exceptionally reusable …
Number of citations: 85 pubs.rsc.org
W Su, J Li, J Li - Australian journal of chemistry, 2008 - CSIRO Publishing
A straightforward and green synthesis of polyhydroquinoline derivatives was reported via a four-component coupling reaction of aldehydes, dimedone, active methylene compounds, …
Number of citations: 10 www.publish.csiro.au

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